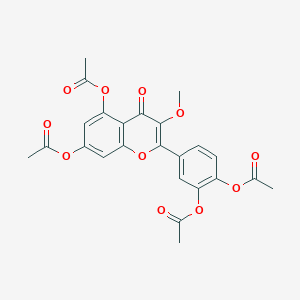

3-O-甲基槲皮素四乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

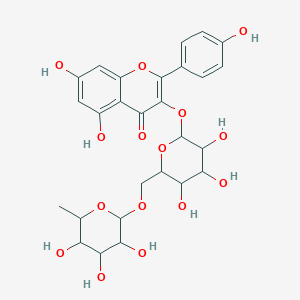

3-O-Methylquercetin tetraacetate, also known as Quercetin 3-O-methyl ether peracetate, is an antiplatelet agent . It has a potent antiplatelet effect on arachidonic acid, collagen-induced, and PAF-induced platelet aggregation .

Synthesis Analysis

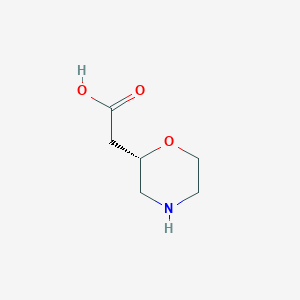

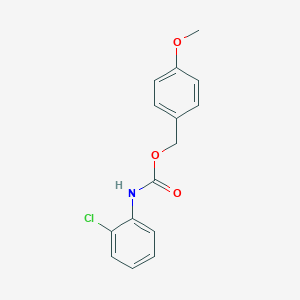

The synthesis of 3-O-Methylquercetin tetraacetate involves the preparation of penta-O-methylquercetin, followed by selective demethylation with BBr3 and BCl3/TBAI .Molecular Structure Analysis

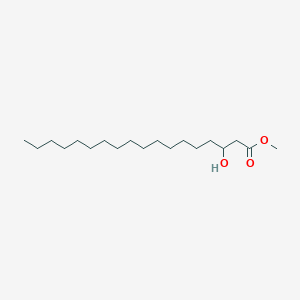

The molecular weight of 3-O-Methylquercetin tetraacetate is 484.41, and its formula is C24H20O11 . The molecular structure includes a flavonoid core, which is a 15-carbon skeleton that consists of two phenyl rings and a heterocyclic ring .Chemical Reactions Analysis

3-O-Methylquercetin tetraacetate is known to have a potent antiplatelet effect on arachidonic acid, collagen-induced, and PAF-induced platelet aggregation .科学研究应用

Anti-Inflammatory Effects

3-O-Methylquercetin has been investigated for its anti-inflammatory properties. In a study using porcine intestinal cells (IPEC-J2), researchers found that this compound, along with quercetin and rhamnazin, effectively reduced intracellular reactive oxygen species (ROS) levels induced by lipopolysaccharides (LPS) . These findings suggest its potential in mitigating inflammation-related conditions.

Intestinal Barrier Protection

The same study highlighted that 3-O-Methylquercetin, along with quercetin and rhamnazin, protected intestinal epithelial cells from oxidative stress caused by LPS. These flavonoids maintained the integrity of the cell layer and prevented increased permeability . Thus, 3-O-Methylquercetin could play a role in maintaining gut barrier function.

Antioxidant Activity

As a flavonoid, 3-O-Methylquercetin exhibits antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial for overall health. Its ability to counteract extracellular hydrogen peroxide (H2O2) production underscores its antioxidant potential .

Anti-Cancer Potential

Although 3-O-Methylquercetin showed less antiproliferative potency compared to quercetin, methylation of the OH groups at the 3 and 7 positions resulted in the most potent compound (3,7-O-dimethylquercetin) against cancer cells . This suggests a potential role in cancer prevention or treatment.

Bioavailability and Metabolism

Understanding the bioavailability and metabolism of 3-O-Methylquercetin is essential. When quercetin is O-methylated, it primarily forms 3′-O-methylquercetin (isorhamnetin) . Investigating its pharmacokinetics and transport mechanisms can enhance its therapeutic applications.

作用机制

Target of Action

3-O-Methylquercetin tetraacetate primarily targets phosphodiesterase (PDE) enzymes , specifically PDE3 and PDE4 . It also has a potent antiplatelet effect on arachidonic acid, collagen-induced, and PAF-induced platelet aggregation .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It significantly inhibits cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) phosphodiesterase activity . This inhibition leads to a decrease in the degradation of cAMP and cGMP, resulting in their accumulation within cells .

Biochemical Pathways

The accumulation of cAMP and cGMP affects various biochemical pathways. These cyclic nucleotides are second messengers in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism. They also play a role in the relaxation of smooth muscles, such as those found in the trachea .

Pharmacokinetics

Quercetin is glucuronidated, sulfated, or methylated in the human body . Similar metabolic pathways may apply to 3-O-Methylquercetin tetraacetate.

Result of Action

The inhibition of PDE activity and the subsequent accumulation of cAMP and cGMP lead to various cellular effects. For instance, 3-O-Methylquercetin tetraacetate has been shown to relax histamine, carbachol, and KCl-induced precontractions in guinea pig trachea . It also has a potent antiplatelet effect .

Action Environment

The action of 3-O-Methylquercetin tetraacetate can be influenced by various environmental factors. For example, the presence of certain ions and the pH can affect the chemical stability of quercetin Similarly, these factors might also influence the stability and efficacy of 3-O-Methylquercetin tetraacetate

安全和危害

属性

IUPAC Name |

[2-acetyloxy-4-(5,7-diacetyloxy-3-methoxy-4-oxochromen-2-yl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O11/c1-11(25)31-16-9-19(34-14(4)28)21-20(10-16)35-23(24(30-5)22(21)29)15-6-7-17(32-12(2)26)18(8-15)33-13(3)27/h6-10H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJPBMYKKVBCHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-Methylquercetin tetraacetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Isoxazolo[5,4-b]pyridin-3-ol](/img/structure/B174719.png)

![4,4'-(Benzo[1,2-d:5,4-d']bis(oxazole)-2,6-diyl)dianiline](/img/structure/B174723.png)

![7,8-dimethoxy-2-(2-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B174730.png)

![N-[2-(1H-indol-3-yl)ethyl]icosanamide](/img/structure/B174743.png)